Dihydroformononetin
CAS No.: 4626-22-6
Cat. No.: VC21338844
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4626-22-6 |
---|---|
Molecular Formula | C16H14O4 |
Molecular Weight | 270.28 g/mol |
IUPAC Name | 7-hydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C16H14O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-8,14,17H,9H2,1H3 |
Standard InChI Key | INYISIYHXQDCPK-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O |
Canonical SMILES | COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O |
Melting Point | 185-188°C |
Chemical Structure and Properties
Dihydroformononetin belongs to the class of organic compounds known as 4'-O-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C4' atom of the isoflavonoid backbone . The compound has a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol . Its IUPAC name is 7-hydroxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one . Chemically, dihydroformononetin differs from formononetin by having a saturated C-ring structure, which significantly affects its biological activity profile.
Property | Value |
---|---|
Molecular Formula | C16H14O4 |
Molecular Weight | 270.28 g/mol |
IUPAC Name | 7-hydroxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one |
CAS Number | 4626-22-6 |
InChI Key | INYISIYHXQDCPK-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O |
Dihydroformononetin exists as a solid and is considered to be practically insoluble in water and relatively neutral . The compound is primarily located in biological membranes, as predicted from its logP value, indicating its lipophilic nature.
Physicochemical Properties
Understanding the physicochemical properties of dihydroformononetin is essential for predicting its pharmacokinetic behavior and potential therapeutic applications.
Property | Value |
---|---|
Solubility (ALOGPS) | 8.44e-02 g/l |
LogP (ALOGPS) | 3.01 |
LogS (ALOGPS) | -3.51 |
Hydrogen Acceptors | 4 |
Hydrogen Donors | 1 |
Rotatable Bond Count | 2 |
Polar Surface Area | 55.76 Ų |
pKa (strongest acidic) | 7.78 |
pKa (strongest basic) | -4.56 |
Number of Rings | 3 |
These properties demonstrate that dihydroformononetin possesses moderate lipophilicity (LogP = 3.01) and limited water solubility, which can influence its absorption and distribution in biological systems . The presence of one hydrogen donor and four hydrogen acceptors suggests potential for hydrogen bonding interactions with biological targets.
Natural Sources and Occurrence
Formononetin, the parent compound, is abundantly found in various leguminous plants, particularly:
-
Red clover (Trifolium pratense)
-
Astragalus membranaceus
-
Various species of beans and sprouts
Within human and other mammalian biological systems, dihydroformononetin is primarily detected as a gut microbiota metabolite formed through the reduction of formononetin . This metabolic relationship highlights the importance of gut microbiome composition in determining the bioavailability and efficacy of dietary isoflavones.
Metabolism and Pharmacokinetics
The metabolism of formononetin to dihydroformononetin represents a significant pathway in the biotransformation of dietary isoflavones. Research indicates that gut microbiota plays a crucial role in this metabolic conversion.
Metabolic Pathway
Formononetin undergoes several metabolic transformations in the human body:
-
O-demethylation to form daidzein
-
Reduction to form dihydroformononetin
-
Further metabolism of daidzein to equol in individuals with appropriate gut microbiota profiles
The metabolic conversion of formononetin to dihydroformononetin occurs primarily in the large intestine through the action of gut microbiota . This process involves the reduction of the double bond in the C-ring of formononetin.
Pharmacokinetic Parameters
While specific pharmacokinetic data for dihydroformononetin is limited, studies on its formation as a metabolite have revealed important parameters:
Parameter | Value | Reference |
---|---|---|
Time to Maximum Concentration (TMax) | 12-24 hours | |
Maximum Plasma Concentration (CMax) | 50-200 nmol/L | |
Primary Detection Biofluids | Plasma, Urine | |
Metabolic Origin | Gut microbiota |
The delayed TMax (12-24 hours) compared to formononetin (0.5-1 hour) reflects the time required for gut microbiota-mediated metabolism in the large intestine . This delayed appearance of dihydroformononetin in circulation suggests that its biological effects may be sustained longer than those of the parent compound.
Comparative Analysis with Related Compounds
Dihydroformononetin exists within a family of structurally related isoflavonoids, each with distinct properties and biological activities. Understanding these relationships provides valuable context for evaluating dihydroformononetin's unique characteristics.
The progression from formononetin to dihydroformononetin represents a reduction reaction, while the conversion to daidzein involves demethylation. These metabolic changes alter the compounds' polarity, receptor binding characteristics, and consequently, their biological activities.
Research Methodology and Analytical Techniques
Several analytical methods have been developed to detect and quantify dihydroformononetin in biological samples and plant materials.
Chromatographic Techniques
Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) has been successfully employed for the simultaneous analysis of formononetin and its metabolites, including dihydroformononetin . The reported method utilizes:
-
Gradient elution with water and acetonitrile
-
Kinetex C18 column (2.1 mm × 100 mm, 1.7 µm particle size)
-
Column temperature maintained at 30 ± 5°C
This analytical approach allows for the sensitive and specific detection of dihydroformononetin in complex biological matrices, enabling pharmacokinetic studies and metabolism investigations.
Sample Preparation
Effective sample preparation techniques for dihydroformononetin analysis typically involve:
-
Protein precipitation for plasma samples
-
Liquid-liquid extraction to isolate the compound from biological matrices
-
Solid-phase extraction for more complex samples
These methods ensure adequate sensitivity and specificity for the detection of dihydroformononetin at physiologically relevant concentrations.
Challenges and Future Research Directions
Despite growing interest in dihydroformononetin, several challenges and knowledge gaps remain to be addressed:
Current Limitations
-
Limited specific studies focusing on dihydroformononetin compared to formononetin
-
Insufficient data on receptor binding and molecular targets
-
Incomplete pharmacokinetic profile specific to dihydroformononetin
-
Poor water solubility potentially limiting bioavailability
Future Research Opportunities
-
Systematic investigation of dihydroformononetin's specific biological activities and mechanisms of action
-
Development of improved formulations to enhance bioavailability
-
Exploration of structure-activity relationships through comparison with related compounds
-
Assessment of interindividual variability in dihydroformononetin formation and effects based on gut microbiota composition
-
Clinical studies to evaluate potential therapeutic applications in various disease states
-
Investigation of synergistic effects with other isoflavonoids and natural compounds
Addressing these research directions would significantly advance our understanding of dihydroformononetin and its potential therapeutic applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume